[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Overview
Description
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole compounds have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that 1,2,4-triazole compounds can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to affect gene expression .
Biochemical Analysis
Cellular Effects
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Triazole derivatives have been shown to have significant effects on cellular activities, including potential anticancer properties . The exact cellular effects of this compound would require further experimental validation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triazoles are known for their ability to form stable complexes with enzymes and receptors, which can modulate their activity . The detailed mechanism of action for this compound remains to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Triazole compounds generally exhibit high chemical stability , but specific studies on the temporal effects of this compound are necessary to understand its behavior over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Triazole derivatives have shown threshold effects and potential toxic or adverse effects at high doses . Detailed dosage studies are required to determine the safe and effective concentration ranges for this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Triazole compounds are known to participate in diverse biochemical pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization are essential to understand its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-thiol with bromoacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological activities, including antiviral and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of a triazole ring and a thiol group, which provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(2)6-8-7(10-9-6)13-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIOBBLMXDLMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186699 | |
Record name | 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905810-51-7 | |
Record name | 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905810-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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